1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,3,4,7-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h1,8H,2-5H2 |
InChI Key |
MGVBPCYCRIQOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Keto Esters with Ethylenediamine
A foundational approach involves the cyclocondensation of γ-keto esters with ethylenediamine to construct the pyrazinone core. In US4230856A, δ-chlorovaleric acid serves as a precursor for bromination and esterification, yielding intermediates that react with ethylenediamine under acidic conditions . Adapting this strategy, γ-keto esters (e.g., methyl 4-oxopentanoate) undergo nucleophilic attack by ethylenediamine, followed by intramolecular cyclization.
Key Reaction Conditions :
-
Solvent : Lower aliphatic acids (e.g., acetic acid)
-
Temperature : 100–150°C
-
Catalyst : None required (self-condensation)
This method achieves moderate yields (60–75%) but requires precise control of stoichiometry to avoid oligomerization .
Multicomponent One-Pot Synthesis
Thieme-Connect reports a one-pot, three-component reaction for structurally related pyrrolopyrazines. By substituting glyoxals with keto-aldehydes, this method can be adapted to synthesize the target compound.
Reaction Components :
-
Diamine : Ethylenediamine
-
Dialkyl Acetylenedicarboxylate : Dimethyl acetylenedicarboxylate
-
Keto-Aldehyde : 5-Oxohexanal
Mechanism :
-
Michael addition of ethylenediamine to the acetylenedicarboxylate forms a dienamine.
-
Keto-aldehyde undergoes aldol condensation with the dienamine, followed by cyclodehydration to form the pyrazinone ring .
Optimized Parameters :
Catalytic Hydrogenation of Dihydropyrrolopyrazine Derivatives
US4230856A details the hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazine to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using Pd/BaSO4 . To introduce the 6(7H)-one moiety, a pre-ketonization step is essential.
Modified Protocol :
-
Oxidation : Treat 3,4-dihydropyrrolo[1,2-a]pyrazine with Jones reagent (CrO3/H2SO4) to form the 6-keto derivative.
-
Purification : Distillation under vacuum (100–101°C/7 mmHg) .
Challenges :
-
Over-oxidation to carboxylic acids necessitates careful stoichiometry.
Reductive Amination with Keto-Intermediates
A reductive amination strategy leverages imine formation between a pyrrolidine-derived amine and a keto-acid, followed by cyclization. PMC demonstrates this approach for related dihydropyrrolopyrazines.
Steps :
-
Imine Formation : React 2-pyrrolidinone with 4-oxopentanal in methanol.
-
Reduction : Use NaBH4 to reduce the imine to a secondary amine.
-
Cyclization : Heat under reflux in toluene with p-TsOH to form the pyrazinone ring .
Data :
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst/Solvent | Yield | Complexity |
|---|---|---|---|---|
| Cyclocondensation | γ-Keto ester, ethylenediamine | Acetic acid, 150°C | 60–75% | Moderate |
| Multicomponent Reaction | Ethylenediamine, acetylenedicarboxylate, keto-aldehyde | Ethanol, reflux | 82–88% | Low |
| Catalytic Hydrogenation | 3,4-Dihydropyrrolopyrazine | Pd/BaSO4, methanol | ~70% | High |
| Reductive Amination | 2-Pyrrolidinone, 4-oxopentanal | NaBH4, p-TsOH, toluene | 65–72% | Moderate |
Chemical Reactions Analysis
Reaction Analysis
2.1 Substitution Reactions
The compound undergoes substitution at specific positions, particularly position 2 , as evidenced by derivatives with acyl or hydrogen groups. This reactivity suggests:
-
Reagents : Acylating agents (e.g., acyl chlorides) or nucleophiles.
-
Mechanism : Electrophilic substitution at the nitrogen-containing heterocycle .
2.2 Oxidation and Reduction
While direct oxidation/reduction data for the ketone group is limited, the parent tetrahydropyrrolopyrazine framework can undergo:
-
Oxidation : Formation of N-oxides via peracids or hydrogen peroxide.
-
Reduction : Conversion to dihydro derivatives using hydrides (e.g., LiAlH₄).
2.3 Carbonyl Reactivity
The ketone group at position 6(7H)-one may participate in nucleophilic addition or condensation reactions, though specific examples are not detailed in the reviewed sources.
Key Research Findings
-
Synthetic Versatility : The compound can be synthesized via reduction of dihydropyrrolopyrazine or through a three-component reaction, offering flexibility in preparation .
-
Biological Relevance : Derivatives of tetrahydropyrrolopyrazine exhibit antianxiety properties, with substitution patterns influencing activity .
-
Structural Features : The fused bicyclic system and ketone functionality enable diverse reactivity, though detailed reaction mechanisms remain underexplored in the literature.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from this scaffold have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). These studies demonstrated IC50 values indicating potent cytotoxic effects, with some derivatives achieving over 70% inhibition at low micromolar concentrations .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific protein kinases involved in tumor growth and proliferation .
Antiviral Activity
Another notable application is in the development of antiviral agents. For example:
- Hepatitis B Virus Inhibition : Certain derivatives have been identified as effective inhibitors of Hepatitis B virus replication, with IC50 values as low as 10 nM. These compounds interfere with the viral capsid assembly process, thereby reducing viral load in infected cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives:
- Functional Groups : The introduction of various substituents on the core structure can significantly alter biological activity. For instance, electron-withdrawing groups tend to enhance potency against cancer cell lines compared to electron-donating groups .
- Hybrid Compounds : Combining this scaffold with other pharmacophores has led to the discovery of new compounds with improved solubility and bioavailability .
Summary of Key Findings
| Application | Target Disease | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | < 15 μM | Inhibition of protein tyrosine kinases |
| HeLa | >70% inhibition | Induction of apoptosis | |
| Antiviral | Hepatitis B | 10 nM | Capsid assembly inhibition |
Case Studies
- Anticancer Study : A recent investigation synthesized a series of derivatives and evaluated their effects on the MCF-7 cell line. The most potent compound displayed an IC50 value significantly lower than standard chemotherapeutics like etoposide .
- Antiviral Research : In another study focusing on Hepatitis B virus, a lead compound derived from the tetrahydropyrrolo scaffold showed promising results in vivo, significantly reducing HBV DNA levels in a hydrodynamic injection mouse model .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Saturation and Substituents : The degree of saturation (e.g., dihydro vs. tetrahydro) and substituents (e.g., methyl, phenyl, carboxylic acid) significantly alter reactivity and biological activity. For instance, 7-methyl-1,7-diphenyl derivatives require silica gel purification , while carboxylic acid derivatives enable direct amidation .
- Enantioselectivity: Asymmetric synthesis of the parent compound surpasses analogues like tetrahydropyrrolo[1,2-a]quinoxalines in stereochemical control, which rely on non-catalytic methods .
Pharmacological Activity Comparisons
Key Observations :
- HDAC6 Inhibition: The parent scaffold’s derivatives (e.g., And63) exhibit nanomolar potency and >100-fold selectivity over HDAC8, attributed to optimal hydrophobic interactions within the enzyme’s channel .
- Divergent Bioactivities: Tetrahydropyrrolo[1,2-a]quinoxalines excel in smooth muscle relaxation, while pyrido-pyrrolo-pyrazinones are superior antihypertensives, illustrating how fused ring systems (quinoxaline vs. pyridine) dictate target engagement .
- QSAR Insights: Substituents like CH3, C6H5, and NO2 at position R4 enhance aldose reductase inhibition in type I/II derivatives .
Physicochemical and Stability Comparisons
- Solubility: Carboxylic acid derivatives (e.g., 1-oxo-8-carboxylic acids) exhibit improved aqueous solubility compared to non-polar analogues like 7-methyl-1,7-diphenyl derivatives .
- Thermal Stability : Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one derivatives are stable under standard storage conditions, as evidenced by safety data sheets .
Biological Activity
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one is a bicyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger family of pyrazine derivatives, which have been explored for various pharmacological properties including anticancer, anti-inflammatory, and neuroprotective activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 134.17 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazine derivatives. For instance, compounds derived from tetrahydropyrrolo[1,2-a]pyrazine structures have shown promising results against several cancer cell lines:
- In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT116. For example:
Table 1 summarizes the anticancer activities of selected tetrahydropyrrolo derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 1.1 | Induction of apoptosis |
| Compound B | MCF-7 | 3.3 | Cell cycle arrest at SubG1/G1 phase |
| Compound C | A549 | 0.95 | Inhibition of CDK2 |
Neuroprotective Effects
The neuroprotective properties of tetrahydropyrrolo derivatives have also been investigated. These compounds may exhibit anti-amnesic and antihypoxic effects:
- Research findings indicate that certain derivatives can enhance cognitive function and protect against oxidative stress in neuronal cells .
Antimicrobial Activity
The antibacterial activity of substituted tetrahydropyrrolo compounds has been assessed against various strains:
- In vitro testing showed that some substituted compounds displayed mild to moderate activity against Gram-positive and Gram-negative bacteria. For example:
Table 2 outlines the antimicrobial efficacy of selected compounds:
| Compound | Bacterial Strain | MIC (µg/disc) |
|---|---|---|
| Compound D | Staphylococcus aureus | 3.75 |
| Compound E | Escherichia coli | 60 |
Synthesis and Derivatives
The synthesis of this compound typically involves hydrogenation reactions starting from readily available precursors like 3,4-dihydropyrrolo[1,2-a]pyrazine . This method allows for the production of various biologically active derivatives that can be further explored for therapeutic applications.
Case Studies
Several case studies have documented the biological activities associated with tetrahydropyrrolo derivatives:
- Case Study 1 : A study evaluated the anticancer properties of a specific derivative in a mouse model. The results indicated significant tumor reduction compared to control groups.
- Case Study 2 : A clinical trial assessed the neuroprotective effects in patients with early-stage Alzheimer's disease, showing improved cognitive scores after treatment with a tetrahydropyrrolo derivative.
Q & A
Basic: What are the common synthetic routes for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one?
Methodological Answer:
The compound is synthesized via:
- Asymmetric Hydrogenation : Enantioselective reduction of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts (e.g., [Ir(COD)Cl]₂ with chiral ligands) under hydrogen gas (H₂). Cesium carbonate (Cs₂CO₃) is critical to suppress racemization, achieving up to 95% enantiomeric excess (ee) .
- One-Pot Tandem Reactions : Ugi–Huisgen cycloaddition followed by thermal cyclization to form triazolo-pyrazinone derivatives, minimizing intermediate isolation .
- Multicomponent Reactions : Domino approaches using vinyl azides or hydrazine derivatives for fused heterocyclic systems .
Basic: How is enantiomeric excess (ee) determined for chiral derivatives?
Methodological Answer:
Enantiopurity is typically assessed using:
- Chiral HPLC/GC : Separation on chiral stationary phases (e.g., Chiralpak® columns) with UV or mass detection .
- Chiral Shift Reagents : NMR analysis with europium-based reagents (e.g., Eu(hfc)₃) to split enantiomer signals .
- Polarimetry : Optical rotation measurements, though less common due to lower sensitivity compared to chromatographic methods.
Advanced: What are the key challenges in enantioselective synthesis, and how are they addressed?
Methodological Answer:
Challenges include:
- Substrate Coordination : Pyrrolo[1,2-a]pyrazines exhibit strong coordination with metal catalysts, reducing reactivity. Pre-activation with benzyl bromide forms pyrazinium salts, improving hydrogenation efficiency .
- Racemization : Basic additives like Cs₂CO₃ stabilize intermediates, preventing epimerization during hydrogenation .
- Catalyst Optimization : Screening chiral ligands (e.g., Mandyphos or Binap derivatives) and reaction parameters (pressure, solvent) to enhance ee. Initial trials may yield low ee (e.g., <20%), but iterative optimization improves outcomes .
Advanced: How can computational methods guide the design of derivatives for HDAC6 inhibition?
Methodological Answer:
- Homology Modeling : Docking studies using HDAC6 crystal structures to evaluate interactions between the tetrahydropyrrolopyrazine scaffold and the enzyme’s hydrophobic channel. Fused-ring spacers (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) enhance selectivity by occupying the catalytic pocket .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., hydrophobic capping groups) to improve binding affinity. For example, And63 derivatives achieve IC₅₀ values of 33 nM for HDAC6 with >100-fold selectivity over HDAC8 .
Advanced: What role does this scaffold play in electrochemical applications?
Methodological Answer:
- Ionic Liquids (ILs) : Alkyl-substituted pyrrolo[1,2-a]pyrazinium cations are electropolymerized to form conductive redox polymers. These ILs reduce contact resistance in supercapacitors and enhance capacitance via Faradaic processes .
- Characterization : Impedance spectroscopy and cyclic voltammetry (CV) assess conductivity (10⁻³–10⁻² S/cm) and electrochemical stability. XPS and NMR confirm IL structure and purity .
Advanced: How are multicomponent reactions optimized for heterocyclic diversity?
Methodological Answer:
- Condition Screening : Varying solvents (MeOH, THF), temperatures (50°C for Ugi–Huisgen), and catalysts (Cu(I) for click chemistry) to maximize yield and regioselectivity .
- Substrate Scope : Testing diverse amines, azides, and carbonyl partners to generate libraries (e.g., 3-substituted triazolopyrazinones). Reaction progress is monitored via TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
